molecular formula C23H21N3O2 B11293229 3,6-bis(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

3,6-bis(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11293229
M. Wt: 371.4 g/mol
InChI Key: YKURLGVKYWNXGZ-UHFFFAOYSA-N
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Description

3,6-bis(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core substituted with two 4-ethylphenyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 3-aminopyridine derivative and a hydrazine derivative under acidic or basic conditions.

    Introduction of 4-Ethylphenyl Groups: The 4-ethylphenyl groups can be introduced via a Friedel-Crafts alkylation reaction using 4-ethylbenzene and a Lewis acid catalyst like aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core or the carboxylic acid group, potentially forming alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., presence of a catalyst or base).

Major Products

    Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,6-bis(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its heterocyclic core is a common motif in many bioactive molecules, making it a candidate for the development of new therapeutic agents targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or catalysts. Its structural properties may impart desirable electronic or catalytic characteristics to these materials.

Mechanism of Action

The mechanism of action of 3,6-bis(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The carboxylic acid group can form hydrogen bonds, while the aromatic rings can participate in π-π stacking interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 3,6-bis(4-phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 3,6-bis(4-isopropylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness

Compared to similar compounds, 3,6-bis(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to the presence of ethyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. These differences can affect its performance in various applications, making it a distinct and valuable compound for research and industrial use.

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

3,6-bis(4-ethylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C23H21N3O2/c1-3-14-5-9-16(10-6-14)19-13-18(23(27)28)20-21(25-26-22(20)24-19)17-11-7-15(4-2)8-12-17/h5-13H,3-4H2,1-2H3,(H,27,28)(H,24,25,26)

InChI Key

YKURLGVKYWNXGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)CC

Origin of Product

United States

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